REACTION_SMILES
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[Cl:1][c:2]1[c:3]([CH:9]([OH:10])[c:11]2[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]2)[cH:4][cH:5][c:6]([Cl:8])[cH:7]1.[ClH:18]>>[Cl:1][c:2]1[c:3]([CH:9]([c:11]2[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]2)[Cl:18])[cH:4][cH:5][c:6]([Cl:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(c1ccc(F)cc1)c1ccc(Cl)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Fc1ccc(C(Cl)c2ccc(Cl)cc2Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |